2-Methyl-2-phenylpropanal
Overview
Description
2-Methyl-2-phenylpropanal, also known as benzeneacetaldehyde, alpha, alpha-dimethyl-, is an organic compound with the molecular formula C10H12O. It is an aldehyde with a phenyl group and two methyl groups attached to the alpha carbon. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
2-Methyl-2-phenylpropanal, also known as tert-butyl benzene, is a type of organic compound
Mode of Action
It’s known that for oxidation of aromatic side chains, at least one benzylic hydrogen is required . Tert-butyl Benzene (which is actually 2-methyl,2-phenyl propane) doesn’t have any benzylic hydrogen . This could potentially limit its reactivity with certain biochemical pathways.
Biochemical Pathways
It’s known that similar compounds can undergo oxidation to form carboxylic groups . This process involves the oxidation of side-chains in arenes . More research is needed to fully understand the biochemical pathways influenced by this compound.
Pharmacokinetics
Its molecular weight is 148.202 Da , which could influence its absorption and distribution within the body
Result of Action
Given its structure, it may interact with various biological molecules, potentially influencing cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of this compound . .
Biochemical Analysis
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on any threshold effects, toxic effects at high doses, or other dosage-dependent effects is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylpropanal can be synthesized through several methods:
Hydroformylation of Allylbenzene: This method involves the addition of a formyl group to allylbenzene in the presence of a catalyst.
Benzylation of 2-Ethylthiazoline: Followed by reduction with aluminum amalgam and cleavage with mercuric chloride.
Phenylation of 2-Vinyl-5,6-dihydro-1,3-oxazine: Using phenylmagnesium bromide followed by methylation and hydrolysis.
Arylation of 2-Methyl-2-propen-1-ol: Catalyzed by zero-valent palladium complexes.
Industrial Production Methods: In industrial settings, this compound is often produced using the hydroformylation method due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions with a rhodium or cobalt catalyst.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid.
Reduction: It can be reduced to form 2-methyl-2-phenylpropanol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: 2-Methyl-2-phenylpropanoic acid.
Reduction: 2-Methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Benzaldehyde: Similar structure but lacks the two methyl groups.
2-Methylpropanal: Similar structure but lacks the phenyl group.
2-Phenylpropanal: Similar structure but has only one methyl group.
Uniqueness: 2-Methyl-2-phenylpropanal is unique due to the presence of both the phenyl and two methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-methyl-2-phenylpropanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWHRLIQNKYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300822 | |
Record name | 2-Methyl-2-phenylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3805-10-5 | |
Record name | 3805-10-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-phenylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-phenylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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